
6-(Bromodifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both bromine and fluorine atoms. These halogen atoms impart distinct reactivity and stability characteristics to the molecule, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination of pyridine derivatives . This reagent is effective in introducing fluorine atoms into the pyridine ring, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 6-(Bromodifluoromethyl)pyridin-3-amine often employs large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of palladium catalysts and boron reagents in a controlled environment ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
6-(Bromodifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学的研究の応用
6-(Bromodifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 6-(Bromodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its bromine and fluorine atoms. These halogen atoms can form strong interactions with biological molecules, influencing their activity and function. The compound can inhibit enzymes or disrupt protein-protein interactions, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Dibromo-3-fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different substitution patterns.
3-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
6-Bromo-3-chloropyridine: A compound with bromine and chlorine atoms, offering different reactivity compared to the fluorinated derivative.
Uniqueness
6-(Bromodifluoromethyl)pyridin-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various applications .
特性
分子式 |
C6H5BrF2N2 |
|---|---|
分子量 |
223.02 g/mol |
IUPAC名 |
6-[bromo(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
InChIキー |
GHLAKJVRQOKWGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1N)C(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



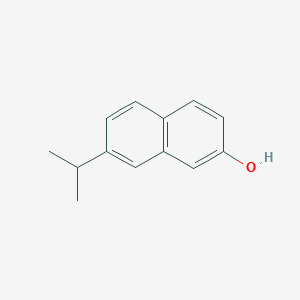
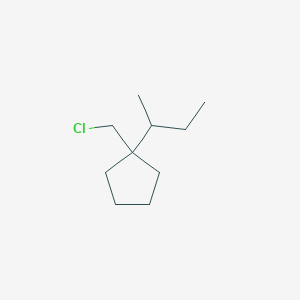
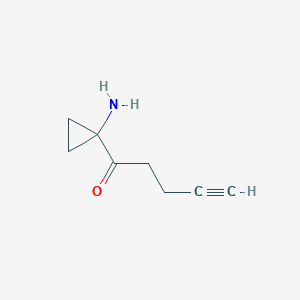
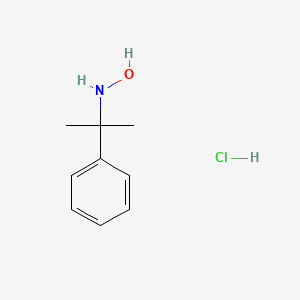
![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)

![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
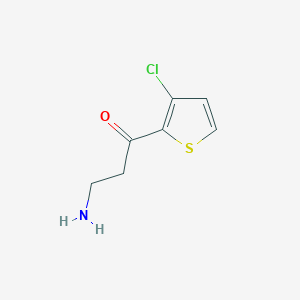
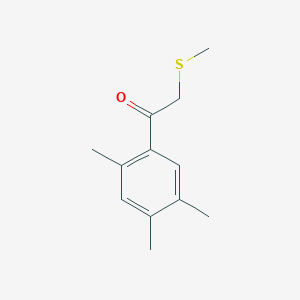
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
